molecular formula C15H16FN3O3S B12200934 (4E)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4-{[(3-fluorophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4-{[(3-fluorophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12200934
M. Wt: 337.4 g/mol
InChI Key: MWBJGSBOTQHPPU-UHFFFAOYSA-N
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Description

(4E)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4-{[(3-fluorophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxidotetrahydrothiophenyl group, a fluorophenyl group, and a pyrazolone core. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4-{[(3-fluorophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the dioxidotetrahydrothiophenyl group, followed by the introduction of the fluorophenyl group through nucleophilic substitution reactions. The final step involves the formation of the pyrazolone core via cyclization reactions under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4E)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4-{[(3-fluorophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

(4E)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4-{[(3-fluorophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4E)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4-{[(3-fluorophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Hydrogen peroxide formation during ozonation of olefins and phenol

Uniqueness

Compared to similar compounds, (4E)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4-{[(3-fluorophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one exhibits unique chemical properties due to the presence of the dioxidotetrahydrothiophenyl and fluorophenyl groups

Properties

Molecular Formula

C15H16FN3O3S

Molecular Weight

337.4 g/mol

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-4-[(3-fluorophenyl)iminomethyl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C15H16FN3O3S/c1-10-14(8-17-12-4-2-3-11(16)7-12)15(20)19(18-10)13-5-6-23(21,22)9-13/h2-4,7-8,13,18H,5-6,9H2,1H3

InChI Key

MWBJGSBOTQHPPU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2CCS(=O)(=O)C2)C=NC3=CC(=CC=C3)F

Origin of Product

United States

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